4-(Aminomethyl)-1,2,2-trimethylpyrrolidin-3-amine
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Overview
Description
4-(Aminomethyl)-1,2,2-trimethylpyrrolidin-3-amine is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with an aminomethyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1,2,2-trimethylpyrrolidin-3-amine typically involves the reaction of 1,2,2-trimethylpyrrolidine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of Intermediate: The initial step involves the reaction of 1,2,2-trimethylpyrrolidine with formaldehyde to form an intermediate compound.
Aminomethylation: The intermediate is then reacted with ammonia to introduce the aminomethyl group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process is designed to be efficient and scalable, ensuring the consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1,2,2-trimethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(Aminomethyl)-1,2,2-trimethylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1,2,2-trimethylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in signaling pathways, modulating cellular responses and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but differs in the core structure.
4-(Aminomethyl)pyridine: Contains a pyridine ring instead of a pyrrolidine ring.
4-(Aminomethyl)indole: Features an indole ring, offering different chemical properties.
Uniqueness
4-(Aminomethyl)-1,2,2-trimethylpyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H19N3 |
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Molecular Weight |
157.26 g/mol |
IUPAC Name |
4-(aminomethyl)-1,2,2-trimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H19N3/c1-8(2)7(10)6(4-9)5-11(8)3/h6-7H,4-5,9-10H2,1-3H3 |
InChI Key |
LRICKIVBUIYJMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(CN1C)CN)N)C |
Origin of Product |
United States |
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